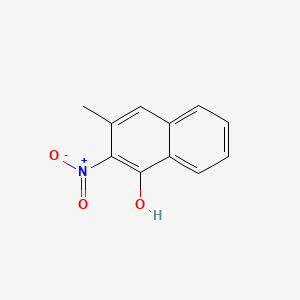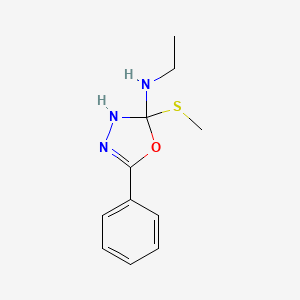
1,2,3,4,12,17-Hexahydrotetranaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,12,17-Hexahydrotetranaphthylene is a polycyclic aromatic hydrocarbon This compound is characterized by its unique structure, which includes multiple fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,12,17-Hexahydrotetranaphthylene typically involves the hydrogenation of tetranaphthylene. This process can be carried out using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is as follows: [ \text{C}{20}\text{H}{14} + 3\text{H}2 \rightarrow \text{C}{20}\text{H}_{20} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,12,17-Hexahydrotetranaphthylene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where hydrogen atoms on the benzene rings are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1,2,3,4,12,17-Hexahydrotetranaphthylene has several applications in scientific research:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to interact with various biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1,2,3,4,12,17-Hexahydrotetranaphthylene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to fit into hydrophobic pockets of proteins, potentially altering their function. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetraphenylnaphthalene: Another polycyclic aromatic hydrocarbon with multiple benzene rings.
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene.
Uniqueness
1,2,3,4,12,17-Hexahydrotetranaphthylene is unique due to its specific arrangement of hydrogenated and aromatic rings, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity patterns.
Propriétés
Numéro CAS |
116204-83-2 |
|---|---|
Formule moléculaire |
C40H30 |
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1,3,5,7,9,11,13,19,21,23,25,27,29,31,34,36,38-heptadecaene |
InChI |
InChI=1S/C40H30/c1-2-10-26-18-34-33(17-25(26)9-1)35-19-27-11-3-4-13-29(27)21-37(35)39-23-31-15-7-8-16-32(31)24-40(39)38-22-30-14-6-5-12-28(30)20-36(34)38/h1-6,9-14,19-24H,7-8,15-18H2 |
Clé InChI |
ZFEDFTCEXDALSS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=CC3=C4C=C5C=CC=CC5=CC4=C6CC7=CC=CC=C7CC6=C8C=C9C=CC=CC9=CC8=C3C=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)

![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)







silane](/img/structure/B14308505.png)


![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
